molecular formula C38H46O8 B1233444 Dihydrogambogic acid

Dihydrogambogic acid

Cat. No.: B1233444
M. Wt: 630.8 g/mol
InChI Key: VZXLWEWYBUGLJA-XKZIYDEJSA-N
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Description

Dihydrogambogic acid is a derivative of gambogic acid, a naturally occurring compound derived from the resin of the Garcinia hanburyi tree. This compound has gained attention due to its potential therapeutic properties, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrogambogic acid can be synthesized from gambogic acid through a reduction process. The reduction typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in gambogic acid .

Industrial Production Methods

The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the extraction of gambogic acid from the resin of Garcinia hanburyi, followed by its reduction using hydrogen gas and a palladium catalyst. The product is then purified through various chromatographic techniques to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dihydrogambogic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities .

Mechanism of Action

Dihydrogambogic acid exerts its effects primarily through the inhibition of the ubiquitin-proteasome system. This inhibition leads to the accumulation of polyubiquitin complexes, which induces apoptosis in cancer cells. The compound specifically inhibits the chymotrypsin activity of the 20S proteasome, which is crucial for its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of the chymotrypsin activity of the 20S proteasome and its potent cytotoxic activity against cancer cells. Its reduced form compared to gambogic acid provides different chemical properties that can be advantageous in certain therapeutic applications .

Properties

Molecular Formula

C38H46O8

Molecular Weight

630.8 g/mol

IUPAC Name

(Z)-4-[12,18-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14-oxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H46O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,33,39,41H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-

InChI Key

VZXLWEWYBUGLJA-XKZIYDEJSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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